A Guide to the Exact Mass and Isotopic Pattern of 4-amino-5-fluoro-2-methylbenzonitrile
A Guide to the Exact Mass and Isotopic Pattern of 4-amino-5-fluoro-2-methylbenzonitrile
Introduction
The Significance of Exact Mass and Isotopic Distribution
The exact mass of a molecule is the calculated mass of its most abundant isotopic species, determined by summing the masses of the most abundant isotopes of its constituent atoms. This value is a highly specific identifier, distinguishing the target molecule from others with the same nominal mass.
The isotopic pattern arises from the natural existence of isotopes for many elements. While the most abundant isotope dictates the monoisotopic peak (M), the presence of heavier isotopes gives rise to satellite peaks (M+1, M+2, etc.) of predictable relative intensities. This pattern serves as a unique fingerprint, aiding in the confirmation of the elemental composition of the molecule.
Determining the Exact Mass of 4-amino-5-fluoro-2-methylbenzonitrile
The chemical formula for 4-amino-5-fluoro-2-methylbenzonitrile is C₈H₇FN₂. To calculate its exact mass, we sum the exact masses of the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen.
| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.000000000 | 8 | 96.000000000 |
| Hydrogen | ¹H | 1.007825032 | 7 | 7.054775224 |
| Fluorine | ¹⁹F | 18.998403163 | 1 | 18.998403163 |
| Nitrogen | ¹⁴N | 14.003074004 | 2 | 28.006148008 |
| Total | 150.059326395 |
The calculated exact mass of 4-amino-5-fluoro-2-methylbenzonitrile is 150.0593 Da . This precise value is what would be experimentally observed in high-resolution mass spectrometry.
Predicting the Isotopic Pattern
The isotopic pattern is a function of the natural abundances of the heavier isotopes of the elements present in the molecule. For 4-amino-5-fluoro-2-methylbenzonitrile, the key contributors to the M+1 and M+2 peaks are ¹³C, ²H, and ¹⁵N. Fluorine is monoisotopic (¹⁹F is 100% abundant), so it does not contribute to the isotopic pattern.[1][2][3]
The relative intensity of the M+1 peak is calculated as follows:
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Contribution from ¹³C: 8 atoms * 1.107% = 8.856%
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Contribution from ¹⁵N: 2 atoms * 0.364% = 0.728%
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Contribution from ²H: 7 atoms * 0.0115% = 0.0805%
Total predicted M+1 intensity: 8.856% + 0.728% + 0.0805% = 9.6645%
The M+2 peak intensity is primarily due to the presence of two ¹³C atoms in the same molecule and is significantly lower.
| Peak | Relative Intensity (%) |
| M (¹²C₈¹H₇¹⁹F¹⁴N₂) | 100 |
| M+1 | 9.66 |
| M+2 | 0.44 |
This predicted pattern provides a valuable tool for confirming the elemental composition of an unknown compound during mass spectrometric analysis.
Experimental Workflow for Verification
The following diagram illustrates a typical workflow for the experimental determination of the exact mass and isotopic pattern of a compound like 4-amino-5-fluoro-2-methylbenzonitrile.
Methodologies
Calculation of Exact Mass
-
Identify the molecular formula: For 4-amino-5-fluoro-2-methylbenzonitrile, this is C₈H₇FN₂.[4]
-
Obtain the exact masses of the most abundant isotopes for each element from an authoritative source such as the National Institute of Standards and Technology (NIST).[4][5]
-
Calculate the total exact mass by summing the masses of each isotope multiplied by the number of atoms of that element in the molecule.
Prediction of Isotopic Pattern
-
Obtain the natural abundances of the stable isotopes for each element.
-
Calculate the probability of the M+1 peak by summing the probabilities of one atom of each element being its heavier isotope.
-
Calculate the probability of the M+2 peak considering the probabilities of two heavier isotopes being present.
Conclusion
The exact mass (150.0593 Da) and the predicted isotopic pattern (M+1 ≈ 9.66%) are fundamental characteristics of 4-amino-5-fluoro-2-methylbenzonitrile. These values, derived from established physical constants, provide a robust framework for the identification and characterization of this compound in a research and development setting. The methodologies outlined in this guide offer a clear and reproducible approach for both the theoretical calculation and the experimental verification of these critical parameters, ensuring a high degree of scientific integrity in the analytical workflow.
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